3-Bromo-1-isobutyl-5-nitro-1H-indazole
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Overview
Description
3-Bromo-1-isobutyl-5-nitro-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, characterized by the presence of bromine, isobutyl, and nitro groups, has unique properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1H-indazole and isobutyl bromide.
Nitration: The nitration of 3-bromo-1H-indazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 5-position of the indazole ring.
Alkylation: The alkylation of the nitrated compound is performed using isobutyl bromide in the presence of a base such as potassium carbonate. This step introduces the isobutyl group at the 1-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: Used for controlled nitration and alkylation reactions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isobutyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-azido-1-isobutyl-5-nitro-1H-indazole.
Reduction: Formation of 3-bromo-1-isobutyl-5-amino-1H-indazole.
Oxidation: Formation of this compound-2-carboxylic acid.
Scientific Research Applications
3-Bromo-1-isobutyl-5-nitro-1H-indazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isobutyl-5-nitro-1H-indazole involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to altered biochemical pathways.
Modulate Receptors: Interact with cellular receptors, affecting signal transduction and cellular responses.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitro-1H-indazole: Lacks the isobutyl group, making it less hydrophobic and potentially altering its biological activity.
1-Isobutyl-5-nitro-1H-indazole: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
3-Bromo-1-methyl-5-nitro-1H-indazole: Contains a methyl group instead of an isobutyl group, influencing its steric and electronic properties.
Uniqueness
3-Bromo-1-isobutyl-5-nitro-1H-indazole is unique due to the combination of bromine, isobutyl, and nitro groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research fields.
Properties
Molecular Formula |
C11H12BrN3O2 |
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Molecular Weight |
298.14 g/mol |
IUPAC Name |
3-bromo-1-(2-methylpropyl)-5-nitroindazole |
InChI |
InChI=1S/C11H12BrN3O2/c1-7(2)6-14-10-4-3-8(15(16)17)5-9(10)11(12)13-14/h3-5,7H,6H2,1-2H3 |
InChI Key |
AADIASASGINWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br |
Origin of Product |
United States |
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